![molecular formula C11H17BClNO3 B1373598 [4-(Morpholin-4-ylmethyl)phenyl]boronsäure-Hydrochlorid CAS No. 1335234-36-0](/img/structure/B1373598.png)
[4-(Morpholin-4-ylmethyl)phenyl]boronsäure-Hydrochlorid
Übersicht
Beschreibung
“[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride” is a chemical compound with the CAS Number: 1335234-36-0 . It has a molecular weight of 257.52 and is typically in solid form . It is used as a research chemical for the preparation of biologically and pharmacologically active molecules .
Molecular Structure Analysis
The IUPAC name of this compound is “4-(4-morpholinylmethyl)phenylboronic acid hydrochloride” and its InChI Code is "1S/C11H16BNO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4,14-15H,5-9H2;1H" .Physical And Chemical Properties Analysis
“[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride” is a solid .Wissenschaftliche Forschungsanwendungen
Organische Synthese
[4-(Morpholin-4-ylmethyl)phenyl]boronsäure-Hydrochlorid: wird in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen, verwendet . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt bei der Synthese komplexer organischer Moleküle. Die Boronsäure fungiert als Kupplungspartner für verschiedene Halogenidsubstrate, wodurch die Konstruktion von Biarylverbindungen mit potentiellen pharmazeutischen Anwendungen ermöglicht wird.
Sensor Entwicklung
Boronsäuren, einschließlich This compound, sind bekannt für ihre Fähigkeit, reversible kovalente Komplexe mit Diolen und anderen Lewis-Basen zu bilden . Diese Eigenschaft wird bei der Entwicklung von Sensoren zur Detektion von Zuckern und anderen biologischen Analyten genutzt. Die Verbindung kann in Polymere oder andere Materialien integriert werden, um empfindliche und selektive Detektionssysteme zu schaffen.
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren . Es kann auf verschiedene Substrate aufgepfropft werden, um spezifische Funktionalitäten wie Bindungsstellen für Biomoleküle einzuführen, was bei der Herstellung bioaktiver Materialien für die Gewebezüchtung oder Biosensoranwendungen nützlich ist.
Biotechnologie
Die Affinität der Verbindung für Diole macht sie in der Biotechnologie wertvoll für die Markierung oder Modifizierung von Glykoproteinen und anderen Glykokonjugaten . Diese Anwendung ist entscheidend für die Untersuchung von Zelloberflächenmarkern und Proteininteraktionen sowie für die Entwicklung therapeutischer Mittel, die auf bestimmte Glykoproteine abzielen.
Chromatographie
This compound: kann in der Affinitätschromatographie verwendet werden, um glykosylierte Biomoleküle zu trennen und zu reinigen . Die Boronsäureeinheit bindet selektiv an Diole, die in Zuckern vorhanden sind, wodurch die gezielte Isolierung von Glykoproteinen, Glykolipiden und anderen Glykokonjugaten aus komplexen Gemischen ermöglicht wird.
Therapeutika
Die Forschung konzentriert sich auf die Verwendung von Boronsäuren, einschließlich This compound, bei der Entwicklung therapeutischer Mittel . Ihre Fähigkeit, mit verschiedenen biologischen Molekülen zu interagieren, eröffnet Möglichkeiten für die Wirkstoffentwicklung, insbesondere im Bereich von Enzyminhibitoren und möglichen Behandlungen für Krankheiten wie Krebs und Diabetes.
Wirkmechanismus
Target of Action
The primary target of [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various biologically and pharmacologically active molecules .
Pharmacokinetics
It is known that the compound has a molecular weight of 25752 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride’s action are primarily related to its role in the SM coupling reaction . By facilitating the formation of new carbon–carbon bonds, the compound contributes to the synthesis of various biologically and pharmacologically active molecules .
Action Environment
The action, efficacy, and stability of [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride can be influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Eigenschaften
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4,14-15H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHUHFLLLSCYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1335234-36-0 | |
| Record name | [4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



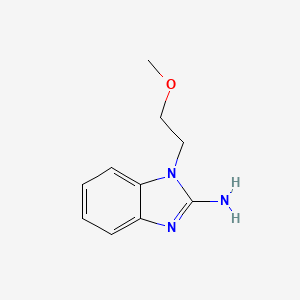
![5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1373520.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)


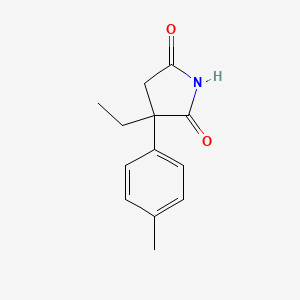

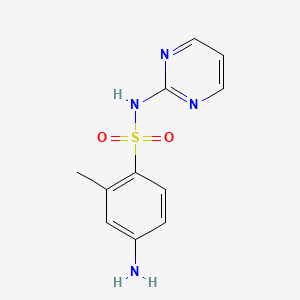
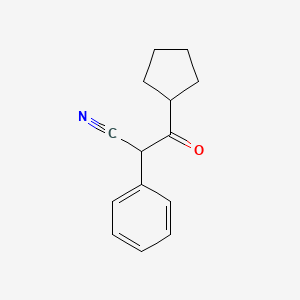
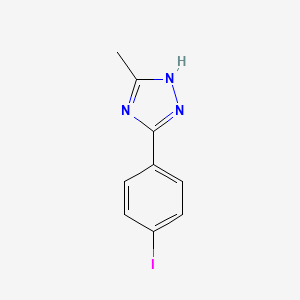
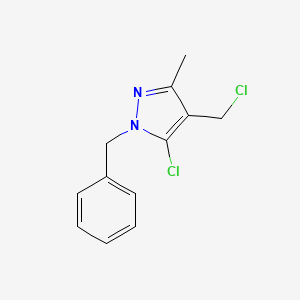
amine](/img/structure/B1373534.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1373537.png)